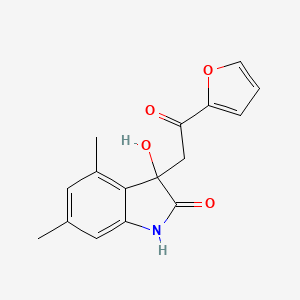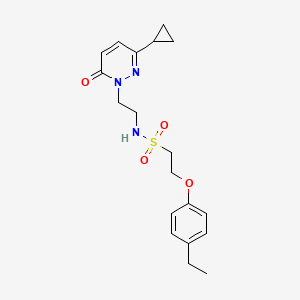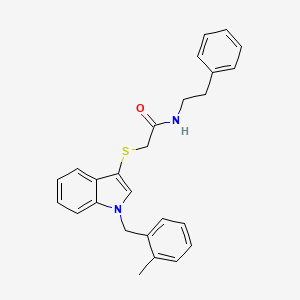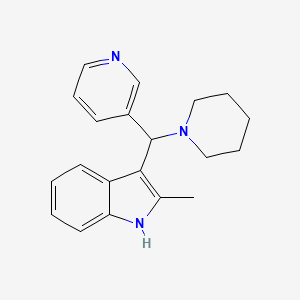![molecular formula C13H11Cl2N3O2S B2969526 methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate CAS No. 866051-39-0](/img/structure/B2969526.png)
methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 866051-39-0. It has a molecular weight of 344.22 and its IUPAC name is methyl 3- ( { (E)- [2- (2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11Cl2N3O2S/c1-20-13(19)12-11(4-5-21-12)16-7-17-18-10-3-2-8(14)6-9(10)15/h2-7,18H,1H3,(H,16,17). This indicates that the molecule consists of a thiophene ring substituted with a carboxylate group at the 2-position and a complex hydrazine derivative at the 3-position .科学的研究の応用
Genotoxic and Carcinogenic Potentials
Thiophene derivatives, including those related to the specified chemical structure, have been assessed for their genotoxic, mutagenic, and carcinogenic potentials. Studies employing in vitro methodologies, such as the Ames test and Comet assay, found that certain thiophene derivatives did not exhibit positive responses in mutagenicity tests at tested doses, indicating a potential for safe application in various fields, including pharmaceuticals and agrochemicals (Lepailleur et al., 2014).
Novel Routes to Organic Synthesis
Research into thiophene derivatives has also uncovered new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the versatility of these compounds in organic synthesis and their potential applications in the development of new pharmaceuticals and agrochemical products (Corral & Lissavetzky, 1984).
Cyclization Mechanisms and New Synthetic Pathways
Another study explored the reactions of methyl 3-amino-2-thiophene carboxylate with orthoesters, leading to the synthesis of [3,2-d]4(3H)thienopyrimidinones, thus providing insights into cyclization mechanisms and opening new synthetic pathways for thiophene derivatives (Hajjem et al., 2010).
Fluorescent Probes for Metal Ions
Thiophene-based polymers have been developed as fluorescent probes for metal ions, demonstrating high sensitivity and selectivity, especially for Cu2+ ions. This application is particularly relevant for environmental monitoring and the development of sensors for detecting heavy metal contamination (Guo et al., 2015).
Anticancer Drug Development
Organotin(IV) complexes derived from thiophene-based Schiff bases have shown potential as anticancer drugs. These complexes have been synthesized and characterized, with in vitro cytotoxicity studies indicating promising anticancer activity against various human tumor cell lines (Basu Baul et al., 2009).
作用機序
Target of action
Compounds with a hydrazine group (NH2-NH2) are often involved in reactions with carbonyl compounds (C=O), such as aldehydes and ketones, to form hydrazones . The specific targets would depend on the exact biological context and the presence of suitable carbonyl compounds.
Mode of action
The hydrazine group can act as a nucleophile, attacking the electrophilic carbon in the carbonyl group. This can result in the formation of a hydrazone, a process that is usually catalyzed by an acid .
Safety and Hazards
The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
特性
IUPAC Name |
methyl 3-[[2-(2,4-dichlorophenyl)hydrazinyl]methylideneamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c1-20-13(19)12-11(4-5-21-12)16-7-17-18-10-3-2-8(14)6-9(10)15/h2-7,18H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZFMCGEFGPUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N=CNNC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B2969444.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2969445.png)

![2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2969447.png)
![6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2969448.png)
![1-(2,5-dimethylphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2969449.png)

![3-[(2,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2969455.png)
![2-[1-(1-Methylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2969456.png)
![Methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2969458.png)


![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2969464.png)
